molecular formula C21H25N7O2 B10937140 N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937140
M. Wt: 407.5 g/mol
InChI Key: RBEHZHXAERSOKY-UHFFFAOYSA-N
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Description

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1-butyl-5-methylpyrazol-3-yl)-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N7O2/c1-5-7-9-28-13(3)11-18(25-28)23-20(29)15-12-17(16-8-10-27(6-2)24-16)22-21-19(15)14(4)26-30-21/h8,10-12H,5-7,9H2,1-4H3,(H,23,25,29)

InChI Key

RBEHZHXAERSOKY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=NN(C=C4)CC)C

Origin of Product

United States

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